molecular formula C9H9F2NO2 B1361450 D-2,6-Difluorophenyl-alanine CAS No. 266360-62-7

D-2,6-Difluorophenyl-alanine

Cat. No.: B1361450
CAS No.: 266360-62-7
M. Wt: 201.17 g/mol
InChI Key: RFOVYDPRGDZBLJ-MRVPVSSYSA-N
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Description

D-2,6-Difluorophenyl-alanine is a synthetic amino acid derivative of phenylalanine, an essential amino acid commonly found in proteins. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-2,6-Difluorophenyl-alanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method includes the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This process often utilizes RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high purity and yield. The process generally includes multiple steps of chemical reactions, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

D-2,6-Difluorophenyl-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions often involve the use of catalysts like RANEY® Nickel.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular hydrogen, RANEY® Nickel, and other reducing agents. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions may yield amines, while substitution reactions can produce various substituted phenylalanine derivatives .

Scientific Research Applications

D-2,6-Difluorophenyl-alanine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of D-2,6-Difluorophenyl-alanine involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins, affecting their structure and function. The presence of fluorine atoms may enhance its stability and reactivity, making it a valuable compound in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-2,6-Difluorophenyl-alanine include other fluorinated amino acids and phenylalanine derivatives, such as:

  • 2-Fluorophenylalanine
  • 3-Fluorophenylalanine
  • 4-Fluorophenylalanine

Uniqueness

This compound is unique due to the specific positioning of fluorine atoms at the 2 and 6 positions on the phenyl ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated phenylalanine derivatives .

Properties

IUPAC Name

(2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOVYDPRGDZBLJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C[C@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351996
Record name D-2,6-Difluorophenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266360-62-7
Record name D-2,6-Difluorophenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 266360-62-7
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